molecular formula C16H13N5O4S B2510725 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide CAS No. 2097925-11-4

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide

Cat. No. B2510725
CAS RN: 2097925-11-4
M. Wt: 371.37
InChI Key: YONJLCYERNVGGT-UHFFFAOYSA-N
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Description

The compound N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide is a multifaceted molecule that incorporates several pharmacophores, including a quinoline sulfonamide, an oxazole, and an oxadiazole. These structural motifs are known for their potential biological activities, which makes the compound of interest for various pharmacological studies.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been reported as an effective method for the synthesis of fully substituted 5-sulfonamidoimidazoles . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis due to the structural similarities with 1,2,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole and 1,2,4-triazole derivatives are known to be versatile scaffolds in medicinal chemistry, often contributing to the rigidity and three-dimensional structure of the molecule, which can affect its interaction with biological targets .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present in its structure. The oxadiazole and oxazole rings could potentially undergo nucleophilic attacks, and the sulfonamide group could participate in hydrogen bonding and electrostatic interactions, which are important for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems is likely to contribute to its lipophilicity, solubility, and overall stability. The quinoline moiety, in particular, is known for its ability to intercalate with DNA, which could be relevant for its biological activity .

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Pathways and Biological Potentials : The compound N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide falls within the realm of sulfonamide derivatives, known for their significant biological activities. Studies have explored the synthesis of various sulfonamide derivatives, including those with the quinoline moiety, to harness their biological and pharmacological potentials. For instance, Hafez et al. (1994) reported the synthesis of 8-Quinolinyloxy-5-sulfonamide derivatives, leveraging the biological activities associated with quinoline and oxadiazole moieties, which are known for their bactericidal and fungicidal properties (Hafez, Geies, Hozien, & Khalil, 1994). Similarly, research by Korcz et al. (2018) into quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety highlighted their pronounced cytotoxic effects against various human tumor cell lines, showcasing the therapeutic potential of quinoline-based sulfonamides (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Antioxidant and Enzyme Induction Activities

Antioxidant Properties : The antioxidant activity of sulfonamide derivatives, especially those linked to oxadiazoles and thiadiazoles, has been a subject of study. Padmaja et al. (2014) synthesized a class of sulfone/sulfonamide-linked bis(oxadiazoles) and bis(thiadiazoles), demonstrating potential antioxidant agents, highlighting the relevance of sulfonamide derivatives in oxidative stress-related therapeutic applications (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).

Enzyme Induction : The ability to induce enzymes, such as NAD(P)H: Quinone Oxidoreductase 1, is another significant aspect of sulfonamide derivatives. Ghorab, Alsaid, and Shahat (2016) synthesized sulfonamide incorporating enaminone and quinolone moieties, with some derivatives showing remarkable activity in inducing this cytoprotective enzyme, which plays a crucial role in the detoxification of quinones and protection against oxidative stress (Ghorab, Alsaid, & Shahat, 2016).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-8-12(20-24-10)16-19-14(25-21-16)9-18-26(22,23)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJLCYERNVGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide

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